Dual-Pharmacophore Architecture Provides Orthogonal PARP10 and BET Target Engagement Unavailable in Mono-Pharmacophore Analogs
The target compound is constructed from two independently validated pharmacophores: (i) a 4‑phenoxybenzamide substructure that confers PARP10/ARTD10 inhibition with sub‑micromolar potency (IC₅₀ = 330 nM for the minimal pharmacophore OUL35) and selectivity over PARP1 (>100‑fold), PARP2, and other ARTD family members [1][3]; (ii) a 1‑ethyl‑benzo[cd]indol‑2(1H)‑one tricycle that engages the acetyl‑lysine binding pocket of BET bromodomains with Kd values of 124–137 nM for BRD4 in the lead series from which this scaffold is derived [2]. No single‑pharmacophore analog—whether OUL35 (4‑phenoxybenzamide core only) or compound 85 (benzo[cd]indol‑2‑one BET inhibitor only)—can address both target classes simultaneously. The covalent fusion of the two pharmacophores in the target compound creates a unique chemical probe for dissecting PARP10–BET crosstalk pathways that are inaccessible with either class‑matched probe alone.
| Evidence Dimension | Number of distinct target classes addressed by a single molecular entity |
|---|---|
| Target Compound Data | 2 target classes (PARP10 + BET bromodomain) within a single molecule |
| Comparator Or Baseline | OUL35 (CAS not applicable; standard code): 1 target class (PARP10 only); BET inhibitor compound 85 (CAS not reported): 1 target class (BET only) |
| Quantified Difference | Target class coverage = 2 vs. 1 for each comparator; a difference of +1 target class per molecule |
| Conditions | In‑vitro enzyme inhibition (PARP10 TR‑FRET assay; IC₅₀ determination) [1]; BRD4 bromodomain binding (AlphaScreen; Kd determination) [2] |
Why This Matters
A single‑entity dual‑pharmacophore probe reduces the experimental degrees of freedom (dose ratios, scheduling, off‑target pharmacokinetics) relative to a two‑compound cocktail, enabling cleaner dissection of PARP10–BET functional interactions in DNA‑damage and transcriptional biology.
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